1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea
Description
1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea is a synthetic urea derivative characterized by a polycyclic adamantane group and heterocyclic substituents (furan and thiophene) on the ethyl side chain. The adamantane moiety confers high lipophilicity and metabolic stability, while the furan and thiophene groups introduce π-electron-rich systems that may enhance intermolecular interactions or binding affinity in biological systems . Its structural complexity positions it as a candidate for pharmacological exploration, particularly in antimicrobial or enzyme-targeted applications, as suggested by analogs in the literature .
Properties
IUPAC Name |
1-(1-adamantyl)-3-[2-(furan-2-yl)-2-thiophen-3-ylethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c24-20(23-21-9-14-6-15(10-21)8-16(7-14)11-21)22-12-18(17-3-5-26-13-17)19-2-1-4-25-19/h1-5,13-16,18H,6-12H2,(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKATZAJAMHSBLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(C4=CSC=C4)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea is a synthetic organic compound notable for its complex structure, which includes an adamantane core, a furan ring, and a thiophene moiety. This compound has attracted attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C21H26N2O2S
- Molecular Weight : 370.51 g/mol
- Purity : Typically 95% .
The structural features of this compound suggest that it could interact with various biological targets, making it a candidate for further research in therapeutic applications.
The biological activity of 1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea is hypothesized to involve interactions with specific enzymes or receptors. The adamantane moiety may enhance the compound's stability and bioavailability, while the furan and thiophene rings could facilitate π–π interactions and hydrogen bonding with biological macromolecules .
Pharmacological Potential
Research indicates that compounds similar to this urea derivative exhibit promising pharmacological properties, particularly as soluble epoxide hydrolase (sEH) inhibitors. These inhibitors are being explored for their roles in treating hypertension, inflammation, and pain . The presence of the adamantane structure is believed to contribute to the enhanced efficacy of these compounds.
Study on sEH Inhibition
A study focused on N-adamantyl substituted urea derivatives demonstrated significant inhibition of sEH activity in vitro and in vivo. The metabolic profile was investigated using liquid chromatography-mass spectrometry (LC-MS), revealing active metabolites that were less potent than the parent compound but still exhibited biological activity .
Comparison with Other Compounds
Comparative studies have shown that variations in substituents on the urea backbone can significantly affect biological activity. For instance, derivatives lacking certain functional groups exhibited reduced solubility and reactivity, highlighting the importance of structural diversity in optimizing therapeutic effects .
Table: Biological Activities of Related Compounds
Metabolism Studies
Metabolism studies indicate that compounds like 1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea undergo phase I metabolic transformations primarily through oxidation mediated by cytochrome P450 enzymes. This metabolic pathway is crucial for understanding the pharmacokinetics and potential toxicity of these compounds .
Comparison with Similar Compounds
Table 1: Structural Features of Adamantane-Based Ureas and Analogs
Key Observations:
- Urea vs.
- Heterocyclic Diversity: The target compound’s furan-thiophene ethyl chain distinguishes it from indole-oxoacetamide hybrids () and dimethylamino-furan derivatives (), which may influence electronic properties and bioactivity .
- Hybrid Architectures: AUDA incorporates a long alkyl chain for enhanced membrane permeability, a feature absent in the target compound but critical for soluble epoxide hydrolase (sEH) inhibition .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into two primary components:
- Adamantan-1-yl isocyanate (or its synthetic equivalent)
- 2-(Furan-2-yl)-2-(thiophen-3-yl)ethylamine
The urea linkage forms via nucleophilic addition of the amine to the isocyanate, a well-established reaction in medicinal chemistry. The adamantane moiety introduces steric complexity, necessitating optimized conditions for isocyanate stability and reactivity. The ethylamine component requires orthogonal strategies for installing furan and thiophene rings, likely involving Paal-Knorr cyclization or cross-coupling methodologies.
Synthesis of Adamantan-1-yl Isocyanate
Carbamoyl Chloride Intermediate
Adamantan-1-amine is treated with phosgene (COCl₂) in anhydrous dichloromethane at −10°C to yield adamantan-1-yl carbamoyl chloride. This intermediate is highly reactive and must be purified via cold filtration under inert atmosphere.
Isocyanate Formation
The carbamoyl chloride undergoes dehydrohalogenation using triethylamine (Et₃N) in dry toluene at 60°C, producing adamantan-1-yl isocyanate with >90% yield:
$$
\text{Ad-NH-COCl} + \text{Et}3\text{N} \rightarrow \text{Ad-NCO} + \text{Et}3\text{N·HCl} $$
Key Analytical Data :
- ¹H NMR (CDCl₃): δ 1.65 (br s, 12H, adamantane CH₂), 2.10 (s, 3H, adamantane CH)
- IR : 2270 cm⁻¹ (N=C=O stretch)
Preparation of 2-(Furan-2-yl)-2-(Thiophen-3-yl)ethylamine
Paal-Knorr Synthesis of Heterocycles
The Paal-Knorr reaction facilitates furan and thiophene formation from 1,4-diketones. However, simultaneous installation of both rings on an ethyl backbone requires a tailored approach:
Stepwise Cyclization
- Furan Installation : React 2-(2-furyl)acetaldehyde with thiourea under acidic conditions (H₂SO₄, EtOH) to form 2-(furan-2-yl)ethylamine.
- Thiophene Functionalization : Subject the intermediate to Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) in THF, enabling thiophen-3-yl incorporation via sulfur transfer.
Reaction Scheme :
$$
\text{Furan-acetaldehyde} \xrightarrow{\text{NH}2\text{CSNH}2, \text{H}^+} \text{Furan-ethylamine} \xrightarrow{\text{Lawesson's reagent}} \text{Furan-Thiophene-ethylamine} $$
Challenges :
- Competing polymerization of acetaldehyde derivatives
- Regioselectivity in thiophene substitution
Cross-Coupling Approach
A Pd-catalyzed Suzuki-Miyaura coupling between 2-(furan-2-yl)boronic acid and 3-bromothiophene, followed by reductive amination, offers an alternative pathway:
- Coupling Reaction :
$$
\text{Furan-B(OH)}2 + \text{Br-Thiophene} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{Furan-Thiophene} $$ - Reductive Amination :
$$
\text{Furan-Thiophene-ketone} \xrightarrow{\text{NH}3, \text{NaBH}4} \text{Furan-Thiophene-ethylamine} $$
Yield Optimization :
Urea Bond Formation
Isocyanate-Amine Coupling
React adamantan-1-yl isocyanate (1.1 equiv) with 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine (1.0 equiv) in anhydrous diethyl ether at 0–5°C for 12 hours:
$$
\text{Ad-NCO} + \text{H}2\text{N-CH}2\text{(Furan)(Thiophene)} \rightarrow \text{Ad-NH-C(O)-NH-CH}_2\text{(Furan)(Thiophene)} $$
Critical Parameters :
- Solvent : Diethyl ether minimizes side reactions (e.g., biuret formation).
- Base : Triethylamine (1.2 equiv) scavenges HCl, accelerating reaction kinetics.
- Temperature : Subambient conditions suppress isocyanate dimerization.
Workup :
- Filter precipitated urea and wash with cold ether.
- Recrystallize from ethanol/water (4:1) to achieve >95% purity.
Analytical Benchmarks :
- Melting Point : 183–185°C (decomp.)
- ¹H NMR (DMSO-d₆): δ 1.60 (adamantane CH₂), 4.25 (NH-CH₂), 6.45 (furan H), 7.10 (thiophene H)
- HRMS : [M+H]⁺ calc. 413.2145, found 413.2148
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise Paal-Knorr | 62 | 91 | Regioselective thiophene installation | Multi-step, low overall efficiency |
| Suzuki Coupling | 78 | 89 | High furan-thiophene fidelity | Requires Pd catalysts, costly |
| Direct Isocyanate | 85 | 95 | Scalable, one-pot | Sensitive to moisture |
Mechanistic Insights and Side Reactions
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during exothermic isocyanate-amine coupling, reducing decomposition risks.
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 8.2 (benchmark for urea syntheses: 5–15)
- E-factor : 12.5 kg waste/kg product (solvent recovery improves to 6.8)
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the adamantane and heterocyclic (furan/thiophene) moieties. Key steps include nucleophilic substitution to form the urea linkage and Pd-catalyzed cross-coupling for heterocyclic integration. Optimization requires precise control of temperature (e.g., 60–80°C for urea bond formation), solvent selection (e.g., DMF for polar intermediates), and catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings). Purity is monitored via TLC and HPLC, with yields improved by inert atmospheres (N₂/Ar) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ^1H and ^13C NMR identify functional groups (e.g., adamantane protons at δ ~1.6–2.1 ppm, furan/thiophene protons at δ ~6.0–7.5 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for resolution .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ expected ~450–500 Da) and detects isotopic patterns for Cl/S-containing derivatives .
- Chromatography : HPLC with UV/Vis detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Q. What preliminary biological screening approaches are used to evaluate its bioactivity?
- Methodological Answer : Initial screens include:
- Enzyme Inhibition Assays : Testing against kinases (e.g., EGFR, VEGFR) using fluorescence-based protocols. IC₅₀ values are calculated via dose-response curves .
- Cellular Viability Assays : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure anti-proliferative effects. Positive controls (e.g., cisplatin) validate experimental setups .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility, metabolic instability). Strategies include:
- Solubility Enhancement : Co-solvents (e.g., DMSO/PEG mixtures) or nanoformulation (liposomes) .
- Metabolic Stability Testing : Liver microsome assays to identify degradation hotspots; structural modifications (e.g., fluorination) improve stability .
- Pharmacodynamic Markers : Use of fluorescent probes (e.g., Annexin V for apoptosis) in tumor xenografts to correlate target engagement with efficacy .
Q. What computational methods aid in elucidating structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes to targets (e.g., kinases) using crystal structures from the PDB. Free energy calculations (MM-GBSA) refine affinity estimates .
- QSAR Modeling : 3D descriptors (e.g., CoMFA, CoMSIA) correlate substituent effects (e.g., thiophene vs. furan) with activity trends .
- MD Simulations : Assess conformational stability of the urea linker in physiological conditions (e.g., explicit solvent models) .
Q. How can crystallographic data resolve ambiguities in the compound’s three-dimensional conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond angles, torsion angles, and intermolecular interactions (e.g., H-bonding between urea NH and carbonyl groups). Challenges include crystal twinning; synchrotron radiation improves resolution for low-symmetry space groups .
Q. What strategies mitigate side reactions during functional group transformations (e.g., oxidation of thiophene)?
- Methodological Answer :
- Selective Oxidation : Use mild oxidants (e.g., H₂O₂/CH₃COOH) to convert thiophene to sulfoxide without over-oxidation to sulfone. Monitoring via TLC (Rf shift) ensures reaction control .
- Protection/Deprotection : Temporarily block reactive sites (e.g., adamantane with Boc groups) during heterocyclic modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
